Tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is an organic compound with the molecular formula C17H18BrNO2 and a molecular weight of approximately 348.23 g/mol. This compound appears as a white to light yellow powder and is characterized by its carbamate functional group, which is significant in various chemical applications. The presence of the bromophenyl and phenyl groups contributes to its unique chemical properties, making it a subject of interest in both synthetic chemistry and biological studies .
These reactions highlight the versatility of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate in chemical synthesis and modification .
The synthesis of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate typically involves the following steps:
These methods allow for the efficient production of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, ensuring high yields and purity .
Tert-butyl N-(4-bromophenyl)-N-phenylcarbamate finds applications in several fields:
These applications underscore its significance in both industrial and research contexts .
Interaction studies involving tert-butyl N-(4-bromophenyl)-N-phenylcarbamate focus on its reactivity with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profiles.
Preliminary studies indicate that compounds with similar structures may interact with neurotransmitter systems or metabolic pathways, suggesting that further research could uncover valuable insights into its pharmacodynamics .
Several compounds share structural similarities with tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl N-(3-bromophenyl)-N-phenylcarbamate | C17H18BrNO2 | Similar structure with a different bromine position |
Tert-butyl N-(4-chlorophenyl)-N-phenylcarbamate | C17H18ClNO2 | Chlorine substitution instead of bromine |
Tert-butyl N-(4-methylphenyl)-N-phenylcarbamate | C18H21NO2 | Methyl group instead of bromine |
These compounds illustrate variations in substituents that can influence their chemical reactivity and biological activity. The unique combination of a bromine atom and two phenolic groups in tert-butyl N-(4-bromophenyl)-N-phenylcarbamate sets it apart from others, potentially enhancing its effectiveness in specific applications .
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate represents a sophisticated organocarbamate compound characterized by its distinctive molecular architecture and precisely defined chemical properties. The compound bears the Chemical Abstracts Service registry number 911293-26-0 and possesses the molecular formula C₁₇H₁₈BrNO₂, reflecting its complex aromatic structure incorporating both brominated and phenyl substituents attached to a central carbamate functionality. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the tert-butyl group serves as the alkyl component of the carbamate ester, while the nitrogen atom bears two distinct aromatic substituents: a 4-bromophenyl group and a phenyl group. Alternative nomenclature includes the designation as carbamic acid, N-(4-bromophenyl)-N-phenyl-, 1,1-dimethylethyl ester, which emphasizes the compound's derivation from carbamic acid through esterification and substitution processes.
The molecular weight of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate has been precisely determined as 348.23 grams per mole, indicating a substantial molecular framework that contributes to its distinctive physical and chemical properties. The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as C(C)(C)(C)OC(N(C1=CC=CC=C1)C1=CC=C(C=C1)Br)=O, which systematically describes the connectivity of all atoms within the molecule. This structural complexity arises from the presence of three distinct aromatic systems: the 4-bromophenyl ring, the unsubstituted phenyl ring, and the tert-butyl group, all connected through the central carbamate linkage that serves as the defining functional group.
Table 1: Fundamental Chemical Properties of tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
The three-dimensional molecular geometry of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate exhibits considerable complexity due to the rotational freedom around the nitrogen-carbon bonds connecting the aromatic substituents to the central carbamate group. This structural flexibility influences both the compound's reactivity patterns and its utility in various synthetic transformations, particularly those involving selective functionalization of the aromatic rings or manipulation of the carbamate protecting group. The presence of the bromine substituent in the para position of one phenyl ring introduces additional electronic effects that can be exploited in metal-catalyzed cross-coupling reactions, while the unsubstituted phenyl ring provides opportunities for further functionalization through electrophilic aromatic substitution or other selective processes.
The development of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate must be understood within the broader historical context of organocarbamate research, which traces its origins to fundamental discoveries in the nineteenth century regarding the biological activity of naturally occurring carbamate compounds. European missionaries in West Africa were among the first to document the biological effects of carbamate structures when they observed the use of extracts from Calabar beans (Physostigma venenosum) by indigenous communities as ordeal poisons in witchcraft trials. These early observations led to the isolation of physostigmine in 1864 by researchers Jobst and Hesse, marking the beginning of systematic scientific investigation into carbamate chemistry and establishing the foundation for understanding how carbamate functional groups interact with biological systems.
The introduction of the tert-butoxycarbonyl protecting group, which forms the structural basis for compounds like tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, represents a pivotal advancement in synthetic organic chemistry that emerged from peptide synthesis research in 1957. This innovation addressed critical limitations in existing protecting group strategies by providing a urethane-type protection system that could be selectively removed under mild acidic conditions while remaining stable to a wide range of coupling reactions and synthetic manipulations. The tert-butoxycarbonyl group demonstrated superior stability compared to earlier protecting groups, particularly in the presence of basic conditions and nucleophilic reagents, making it an invaluable tool for complex synthetic sequences.
The evolution of carbamate chemistry accelerated significantly during the twentieth century as researchers recognized the versatility of carbamate functional groups in both protecting group strategies and as reactive intermediates for further transformations. The development of reliable synthetic methods for preparing carbamate esters, including reactions involving chloroformates with amines and alcoholysis of carbamoyl chlorides, provided synthetic chemists with robust protocols for incorporating carbamate functionality into complex molecular frameworks. These methodological advances laid the groundwork for the synthesis of specialized compounds like tert-butyl N-(4-bromophenyl)-N-phenylcarbamate, where the carbamate group serves both as a protecting group and as a participant in subsequent chemical transformations.
Table 2: Historical Milestones in Organocarbamate Development
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate occupies a position of considerable importance in contemporary synthetic organic chemistry due to its unique combination of functional groups that enable diverse synthetic transformations and strategic applications in complex molecule synthesis. The compound's significance stems primarily from its participation in metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the aryl-oxygen bond of the carbamate can be activated for nucleophilic displacement by organoborane reagents under nickel catalysis. This reactivity represents a significant advancement in cross-coupling methodology, as carbamate groups traditionally were considered unreactive toward such transformations, requiring the development of specialized catalyst systems capable of activating the relatively inert carbon-oxygen bond.
The utility of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate in Suzuki-Miyaura cross-coupling reactions has been demonstrated through extensive experimental and computational studies that reveal the mechanistic pathway for these transformations. Research has shown that nickel-based catalyst systems, particularly those employing tricyclohexylphosphine ligands, can effectively promote the oxidative addition of aryl carbamates through a five-centered transition state mechanism. This process results in exclusive cleavage of the aryl carbon-oxygen bond while preserving the integrity of other functional groups within the molecule, enabling selective functionalization strategies that would be difficult to achieve through alternative synthetic approaches.
The broader significance of compounds like tert-butyl N-(4-bromophenyl)-N-phenylcarbamate extends to their role as versatile intermediates in the synthesis of polysubstituted aromatic compounds relevant to pharmaceutical and materials science applications. The combination of the tert-butyl carbamate protecting group with the 4-bromophenyl substituent provides multiple sites for selective functionalization, allowing synthetic chemists to construct complex molecular architectures through sequential cross-coupling and deprotection strategies. Additionally, the compound's stability under standard synthetic conditions makes it an attractive building block for multistep synthetic sequences where preservation of functionality throughout extended reaction sequences is essential.
Table 3: Synthetic Applications and Reactivity Patterns